

Fmoc-3-iodo-L-tyrosine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-3-iodo-L-tyrosine*

Cat. No.: *B557362*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Fmoc-3-iodo-L-tyrosine**, a critical reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, applications in peptide synthesis, and its role in neuroscience research, complete with detailed experimental protocols and pathway diagrams.

Core Compound Specifications

Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is essential for its application in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and proteomics. The introduction of an iodine atom to the tyrosine ring offers unique properties for advanced biochemical studies.

Property	Value	Citations
CAS Number	134486-00-3	[1] [2] [3] [4]
Molecular Weight	529.3 g/mol	[1] [5] [6]
Molecular Formula	C ₂₄ H ₂₀ INO ₅	[1] [5] [6]
Appearance	White to off-white powder	[1]
Purity	≥ 97.5% (HPLC)	[1]
Optical Rotation	[a]D ₂₀ = -11 ± 2° (c=1 in DMF)	[1]
Storage Conditions	Store at 0-8 °C	[1]
Synonyms	Fmoc-3-I-L-Tyr-OH, Fmoc-L-Tyr(3-I)-OH	[1] [3]

Applications in Research and Development

Fmoc-3-iodo-L-tyrosine is a versatile tool with significant applications in several research areas:

- Peptide Synthesis: It serves as a crucial building block in the synthesis of peptides. The Fmoc group provides a base-labile protecting group for the amine, allowing for the stepwise addition of amino acids in a controlled manner during solid-phase peptide synthesis.[\[7\]](#)[\[8\]](#)
- Drug Discovery: The unique structure of this compound, with the incorporated iodine atom, enhances its utility in developing biologically active compounds. It is particularly valuable for structure-activity relationship (SAR) studies, aiding in the design of novel pharmaceuticals.[\[1\]](#)
- Neuroscience Research: 3-Iodo-L-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.[\[9\]](#)[\[10\]](#) This property makes it an invaluable tool for studying dopamine depletion and its effects on neuronal signaling, with implications for research in Parkinson's disease and other neurological disorders.[\[10\]](#)
- Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes. These radiolabeled peptides are used as probes in in-vivo

imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[\[11\]](#)

Experimental Protocols

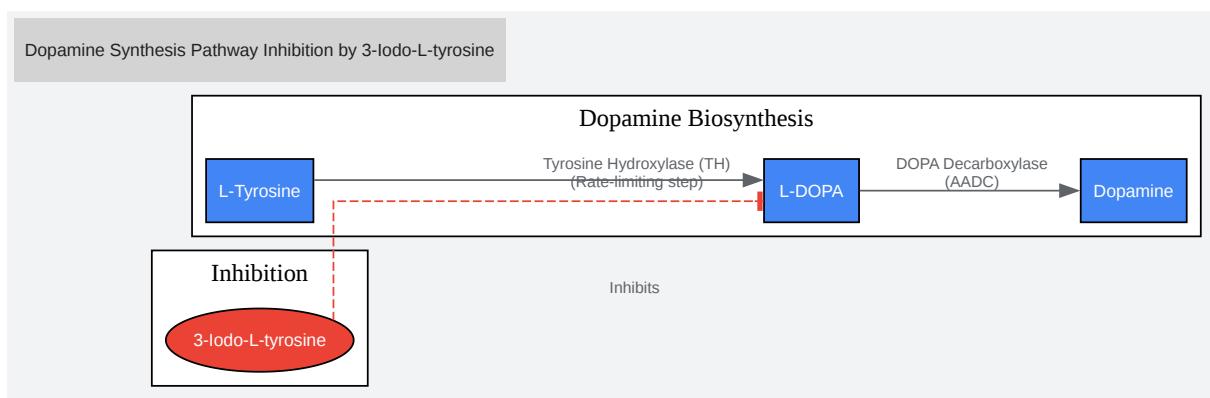
General Protocol for Incorporation of Fmoc-3-iodo-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for the incorporation of **Fmoc-3-iodo-L-tyrosine** into a peptide chain using a standard Fmoc/tBu strategy on a resin support.

Materials:

- Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
- **Fmoc-3-iodo-L-tyrosine**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Deprotection solution: 20% (v/v) piperidine in DMF
- Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
- Washing solvents: Dichloromethane (DCM), Methanol
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
- Fritted syringe or automated peptide synthesizer

Methodology:


- Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: The DMF is drained, and the deprotection solution (20% piperidine in DMF) is added to the resin. The mixture is agitated for 10-20 minutes to remove the Fmoc

group from the N-terminus of the growing peptide chain. The resin is then washed thoroughly with DMF to remove residual piperidine.[12]

- Coupling of **Fmoc-3-iodo-L-tyrosine**:
 - In a separate vial, dissolve **Fmoc-3-iodo-L-tyrosine** (typically 3-5 equivalents relative to the resin loading) and an activating agent like HBTU in DMF.
 - Add a base, such as DIPEA, to the amino acid solution to neutralize the salt and activate the carboxyl group.
 - Add the activated **Fmoc-3-iodo-L-tyrosine** solution to the deprotected resin.
 - The coupling reaction is allowed to proceed for 1-2 hours with agitation. The completion of the reaction can be monitored using a ninhydrin test.
- Washing: After the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
- Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid to be added to the peptide sequence.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the deprotection solution.
- Cleavage and Side-Chain Deprotection: The resin is washed with DCM and dried. The cleavage cocktail is then added to the resin to cleave the peptide from the solid support and remove any acid-labile side-chain protecting groups. This reaction is typically carried out for 2-3 hours.[12]
- Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation and can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Mechanism of Action

Fmoc-3-iodo-L-tyrosine, after removal of the Fmoc protecting group, can be utilized to study the dopamine synthesis pathway. The core molecule, 3-iodo-L-tyrosine, acts as an inhibitor of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, which is the rate-limiting step in the biosynthesis of dopamine.[4][9] By inhibiting this crucial step, 3-iodo-L-tyrosine effectively depletes the levels of dopamine in neuronal systems.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. droracle.ai [droracle.ai]
- 2. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]

- 5. The role of tyrosine hydroxylase-dopamine pathway in Parkinson's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enhanced tyrosine hydroxylase activity induces oxidative stress, causes accumulation of autotoxic catecholamine metabolites, and augments amphetamine effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Fmoc-3-iodo-L-tyrosine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557362#fmoc-3-iodo-l-tyrosine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com